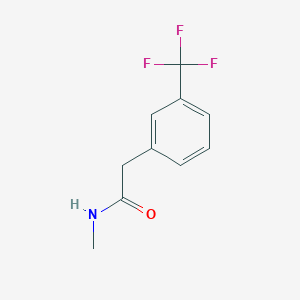










|
REACTION_CXSMILES
|
II.[BH4-].[Na+].[CH3:5][NH:6][C:7](=O)[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=1.CO>O1CCCC1>[CH3:5][NH:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:16])([F:18])[F:17])[CH:10]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
23.1 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
8.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
19.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC(CC1=CC(=CC=C1)C(F)(F)F)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 16 hours
|
|
Duration
|
16 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in a mixture of tert-butyl methyl ether (200 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted with tert-butyl methyl ether (2×100 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over magnesium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by flash chromatography on silica (300 g)
|
|
Type
|
ADDITION
|
|
Details
|
a mixture of DCM/methanol/25% aqueous ammonia (first: 100:10:1
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNCCC1=CC(=CC=C1)C(F)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.77 g | |
| YIELD: CALCULATEDPERCENTYIELD | 20.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |